molecular formula C11H11F6N B11730595 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine

Cat. No.: B11730595
M. Wt: 271.20 g/mol
InChI Key: BWWQVJIHVIRPIY-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to the compound’s stability and reactivity, making it a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable amine under controlled conditions. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the amine . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and amines. These products retain the stability and reactivity imparted by the trifluoromethyl groups, making them valuable intermediates in further chemical synthesis .

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine is unique due to its amine functional group, which imparts different reactivity and potential biological activity compared to similar compounds. The presence of trifluoromethyl groups enhances its stability and makes it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C11H11F6N

Molecular Weight

271.20 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C11H11F6N/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,18H2,1-2H3

InChI Key

BWWQVJIHVIRPIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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